4-fluoro MDMB-BUTICA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro MDMB-BUTICA involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a 4-fluorobutyl group at the 1-position. The final step involves the coupling of the indole derivative with 3-methyl-L-valine, methyl ester, under specific reaction conditions .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
4-fluoro MDMB-BUTICA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorobutyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
4-fluoro MDMB-BUTICA is primarily used in scientific research for the following applications:
Mechanism of Action
4-fluoro MDMB-BUTICA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding leads to the activation of various signaling pathways, resulting in the compound’s psychoactive effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4F-MDMB-BINACA: An indazole-based synthetic cannabinoid with similar psychoactive effects.
5F-MDMB-PICA: Another synthetic cannabinoid with a fluorobutyl group, known for its potent effects.
MDMB-4en-PINACA: A synthetic cannabinoid with a similar structure but different functional groups.
Uniqueness
4-fluoro MDMB-BUTICA is unique due to its specific fluorobutyl substitution, which influences its binding affinity and activity at cannabinoid receptors. This structural feature distinguishes it from other synthetic cannabinoids and contributes to its distinct pharmacological profile .
Properties
CAS No. |
2682867-53-2 |
---|---|
Molecular Formula |
C20H27FN2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(4-fluorobutyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C20H27FN2O3/c1-20(2,3)17(19(25)26-4)22-18(24)15-13-23(12-8-7-11-21)16-10-6-5-9-14(15)16/h5-6,9-10,13,17H,7-8,11-12H2,1-4H3,(H,22,24)/t17-/m1/s1 |
InChI Key |
QIKHYQCWGUGFBB-QGZVFWFLSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCF |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CCCCF |
Origin of Product |
United States |
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